(4-甲氧基-3-(吗啉磺酰基)苯基)硼酸

描述

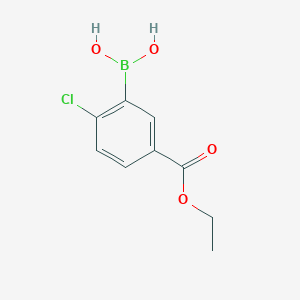

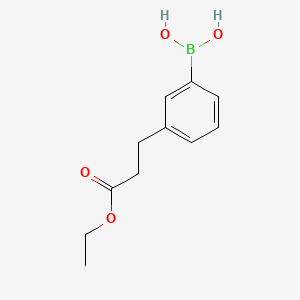

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1100095-14-4. It has a molecular weight of 301.13 and its IUPAC name is 4-methoxy-3-(4-morpholinylsulfonyl)phenylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BNO6S/c1-18-10-3-2-9 (12 (14)15)8-11 (10)20 (16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 301.13 .科学研究应用

多功能化合物合成

(4-甲氧基-3-(吗啉磺酰基)苯基)硼酸及相关化合物以其在合成化学中的多功能性而闻名。例如,Zhang等人(2017)合成了含氨基膦酸基团的硼酸衍生物。这些多功能化合物由硼苯基、二乙氧基磷酰基和胺基取代基构成,由于其结构,在医药、农业和工业化学等各个领域具有潜在应用(Zhang et al., 2017)。

硼酸酯合成与表征

Nishihara等人(2002)研究了(4-甲氧基苯基)硼酸与芳基氧合铑络合物的反应,导致阳离子铑络合物与新的四芳基五硼酸盐的形成。对这些络合物的结构和化学性质进行了广泛表征,展示了硼酸在复杂分子合成中的实用性(Nishihara, Nara, & Osakada, 2002)。

荧光研究

硼酸衍生物,如5-氯-2-甲氧基苯硼酸,已被研究其荧光性质。Geethanjali等人(2015)研究了这些化合物在醇中的荧光猝灭,表明它们在传感和分析应用中的潜在用途(Geethanjali et al., 2015)。

水解和催化研究

已进行了涉及硼酸化合物的水解研究。Nagamatsu等人(1984)研究了N-水杨醛基-2-甲氧基乙胺的水解,发现硼酸影响水解速率,展示了硼酸衍生物在化学反应中的催化和反应性质(Nagamatsu, Okuyama, & Fueno, 1984)。

生物和药物应用

已探索了硼酸,包括(4-甲氧基-3-(吗啉磺酰基)苯基)硼酸衍生物,用于各种生物和药物应用。例如,Temel等人(2022)记录了从苯基硼酸和槲皮素合成一种新型硼酸酯化合物。该化合物显示出作为抗氧化剂、抗癌剂以及在化妆品应用中的潜力,突显了硼酸衍生物的生物学意义(Temel et al., 2022)。

糖结合和识别

硼酸显示出与糖结合的亲和力,这在各种分析和生化应用中可能至关重要。Mulla等人(2004)发现3-甲氧羰基-5-硝基苯硼酸有效地结合双醇和碳水化合物,表明其在糖识别和传感中的潜在用途(Mulla, Agard, & Basu, 2004)。

安全和危害

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化分析

Biochemical Properties

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Cellular Effects

The effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .

Molecular Mechanism

At the molecular level, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .

Metabolic Pathways

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine followed by reduction of the nitro group to an amine. The resulting amine is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "4-methoxy-3-nitrobenzenesulfonyl chloride", "morpholine", "boronic acid" ], "Reaction": [ "Step 1: 4-methoxy-3-nitrobenzenesulfonyl chloride is reacted with morpholine in the presence of a base such as triethylamine to yield 4-methoxy-3-(morpholinosulfonyl)nitrobenzene.", "Step 2: The nitro group in 4-methoxy-3-(morpholinosulfonyl)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of acetic acid.", "Step 3: The resulting amine is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid." ] } | |

CAS 编号 |

871333-02-7 |

分子式 |

C11H16BNO6S |

分子量 |

301.13 g/mol |

IUPAC 名称 |

(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |

InChI |

InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |

InChI 键 |

SSOACLYCMHIOGQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |

规范 SMILES |

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1418357.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)